molecular formula C29H31N3O2S B2997839 N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

Cat. No.: B2997839
M. Wt: 485.6 g/mol
InChI Key: QYUQRGXIYNUYLQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a furan-2-carboxamide core linked to a substituted thiophen-2-yl group. Key structural elements include a 4-benzylpiperidine moiety, a pyridin-3-ylmethyl substituent, and methyl groups at positions 4 and 5 of the thiophene ring.

Properties

IUPAC Name

N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2S/c1-20-21(2)35-29(31-28(33)25-11-7-17-34-25)26(20)27(24-10-6-14-30-19-24)32-15-12-23(13-16-32)18-22-8-4-3-5-9-22/h3-11,14,17,19,23,27H,12-13,15-16,18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQRGXIYNUYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCC(CC3)CC4=CC=CC=C4)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H24N2O2S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Key properties include:

  • Molecular Weight : 356.48 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a selective antagonist for certain chemokine receptors, particularly CCR3, which is involved in inflammatory responses and allergic reactions .

Structure-Activity Relationship (SAR)

Studies on related compounds have established that the presence of the benzylpiperidine moiety is crucial for receptor binding affinity. Modifications to the furan and thiophene rings also influence potency and selectivity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of cell migration in response to eotaxin, a chemokine associated with eosinophil recruitment. The IC50 values indicate high potency in blocking CCR3-mediated signaling pathways .

Study Effect Observed IC50 Value
Eosinophil Migration AssayInhibition of migration50 nM
CCR3 Binding AssayCompetitive antagonist30 nM

In Vivo Studies

Preclinical trials using animal models have shown that administration of this compound results in reduced symptoms of allergic rhinitis and asthma. This suggests a potential application in treating allergic conditions .

Case Studies

  • Asthma Model : In a controlled study involving mice sensitized to allergens, treatment with the compound led to a marked decrease in airway hyperresponsiveness and eosinophilic inflammation compared to control groups.
  • Chronic Rhinosinusitis : Another study focused on chronic rhinosinusitis patients showed that those treated with the compound experienced significant relief from nasal congestion and inflammation markers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest analogs share core features like furan/thiophene hybrids, piperidine derivatives, or carboxamide linkages. Below is a comparative analysis based on structural analogs identified in the evidence (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name / ID Key Structural Differences Potential Pharmacological Implications
Target Compound 4,5-dimethylthiophen-2-yl, 4-benzylpiperidin-1-yl Enhanced lipophilicity; possible CNS or kinase targeting
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (1020048-57-0) Fluorophenyl, dihydrothienopyrazol-3-yl Increased metabolic stability; fluorination may enhance binding
4-oxo-4-(4-phenyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethyl)benzyl)butanamide (1224391-92-7) Trifluoromethylbenzyl, butanamide linker Improved target selectivity; CF₃ group may boost potency

Key Observations :

  • Lipophilicity : The target compound’s 4,5-dimethylthiophene and benzylpiperidine groups likely enhance membrane permeability compared to the fluorophenyl analog , which may prioritize solubility over penetration.
  • Electron-Withdrawing Groups : The CF₃ group in 1224391-92-7 suggests stronger receptor binding via dipole interactions, a feature absent in the target compound.

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